molecular formula C13H15BN4O2 B7958804 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B7958804
M. Wt: 270.10 g/mol
InChI Key: IFEPXOSWCQEPFL-UHFFFAOYSA-N
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Description

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is an organic compound that features a benzotriazole core substituted with a dioxaborolane group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile typically involves the functionalization of a benzotriazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzotriazole is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, DMF, and water.

Major Products

    Boronic Acids: Formed from the oxidation of the dioxaborolane group.

    Carbon-Carbon Coupled Products: Resulting from Suzuki-Miyaura reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is used as a building block for the construction of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .

Industry

In materials science, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique structure allows for the modification of material properties, including conductivity and stability .

Mechanism of Action

The mechanism by which 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile exerts its effects depends on its application. In cross-coupling reactions, the dioxaborolane group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its benzotriazole core and carbonitrile group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is unique due to its combination of a benzotriazole core with a dioxaborolane group and a carbonitrile group

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN4O2/c1-12(2)13(3,4)20-14(19-12)9-5-8(7-15)6-10-11(9)17-18-16-10/h5-6H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEPXOSWCQEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NNN=C23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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